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2-(2,4-dichlorophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide
Overview
Description
2-(2,4-dichlorophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The structure of this compound includes a dichlorophenoxy group and a nitrophenyl group, which contribute to its herbicidal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 2,4-dichlorophenoxyacetic acid is then reacted with 4-methyl-2-nitroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired propanamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Reduction: Formation of 2-(2,4-dichlorophenoxy)-N-(4-methyl-2-aminophenyl)propanamide.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide has several applications in scientific research:
Agricultural Chemistry: Used as a model compound to study the mechanism of action of phenoxy herbicides.
Environmental Science: Research on the degradation and environmental impact of herbicides.
Medicinal Chemistry: Investigated for potential bioactivity and as a lead compound for designing new drugs.
Mechanism of Action
The herbicidal activity of 2-(2,4-dichlorophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide is primarily due to its ability to mimic natural plant hormones called auxins. This leads to uncontrolled growth and eventually the death of the target weeds. The compound binds to auxin receptors in the plant cells, disrupting normal cellular processes and causing abnormal growth patterns.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with a methyl group substitution.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide is unique due to the presence of both a nitrophenyl group and a dichlorophenoxy group, which contribute to its specific herbicidal properties. The combination of these functional groups allows for a broader spectrum of activity and potentially different modes of action compared to other phenoxy herbicides.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O4/c1-9-3-5-13(14(7-9)20(22)23)19-16(21)10(2)24-15-6-4-11(17)8-12(15)18/h3-8,10H,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCIMPCCUXSMEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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